molecular formula C17H13N5O2 B11200404 N-(3-{[1,2,4]Triazolo[4,3-A]quinoxalin-4-yloxy}phenyl)acetamide

N-(3-{[1,2,4]Triazolo[4,3-A]quinoxalin-4-yloxy}phenyl)acetamide

Cat. No.: B11200404
M. Wt: 319.32 g/mol
InChI Key: ALGRRYLZSQZYBL-UHFFFAOYSA-N
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Description

TQX , is a novel compound with potential applications in various fields. Let’s explore its synthesis, properties, and applications.

Preparation Methods

Synthetic Routes:: TQX can be synthesized via aromatic nucleophilic substitution reactions. Specifically, it is prepared by reacting 4-chloro-8-methyl [1,2,4]triazolo[4,3-A]quinoxaline-1-amine with different amines and triazole-2-thiol. The resulting derivatives exhibit diverse properties, including antiviral and antimicrobial activities .

Industrial Production Methods:: While specific industrial production methods for TQX are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Optimization of reaction conditions and scalability would be necessary for large-scale production.

Chemical Reactions Analysis

TQX undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions vary based on the specific derivatives synthesized. Major products formed include various TQX derivatives with potential biological activities.

Scientific Research Applications

Chemistry::

    Antimicrobial Properties: TQX derivatives exhibit antibacterial and antifungal activities.

    DNA Intercalation:

Biology and Medicine::

Industry:: While industrial applications are not well-established, TQX’s unique structure warrants further investigation for potential pharmaceutical or material applications.

Mechanism of Action

The exact mechanism by which TQX exerts its effects remains an active area of research. Its interactions with DNA and potential molecular targets need further exploration.

Comparison with Similar Compounds

TQX’s uniqueness lies in its [1,2,4]triazolo[4,3-A]quinoxaline scaffold. Similar compounds include other triazoloquinoxalines, quinoxalines, and related heterocyclic structures.

Properties

Molecular Formula

C17H13N5O2

Molecular Weight

319.32 g/mol

IUPAC Name

N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]acetamide

InChI

InChI=1S/C17H13N5O2/c1-11(23)19-12-5-4-6-13(9-12)24-17-16-21-18-10-22(16)15-8-3-2-7-14(15)20-17/h2-10H,1H3,(H,19,23)

InChI Key

ALGRRYLZSQZYBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN=C4

Origin of Product

United States

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